2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a structurally complex heterocyclic molecule featuring a pyrimido[5,4-b]indole core substituted with a p-tolyl group (methyl-substituted phenyl) at position 3 and a thioether-linked 3,4-dihydroquinoline moiety at position 2.
The pyrimidoindole scaffold is known for its planar aromatic system, which facilitates π-π stacking interactions in biological targets, while the thioether side chain and substituted aryl groups modulate solubility, lipophilicity, and binding affinity .
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-18-12-14-20(15-13-18)32-27(34)26-25(21-9-3-4-10-22(21)29-26)30-28(32)35-17-24(33)31-16-6-8-19-7-2-5-11-23(19)31/h2-5,7,9-15,29H,6,8,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGPRBIHODXXGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis typically starts with the preparation of the quinoline derivative. This is followed by a series of reactions including alkylation, thioether formation, and cyclization to introduce the pyrimidoindole framework.
Conditions such as controlled temperature, pH, and the use of specific catalysts are crucial to achieving the desired product.
Industrial Production Methods:
Scaling up from laboratory synthesis to industrial production involves optimization of reaction conditions to ensure efficiency and yield.
Techniques like continuous flow chemistry and batch processing might be employed, ensuring consistent quality and quantity of the compound.
Chemical Reactions Analysis
Types of Reactions:
The compound undergoes various chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) can be used for oxidation reactions.
Reducing agents like lithium aluminum hydride are utilized for reduction processes.
Substitution reactions may require catalysts such as palladium on carbon for hydrogenation.
Major Products:
Oxidation typically yields sulfoxides or sulfones depending on the degree of oxidation.
Reduction results in the formation of alcohols or amines from carbonyl compounds.
Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Scientific Research Applications
Investigated for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Potential therapeutic uses in treating diseases due to its ability to interact with biological targets.
Applied in material science for developing new polymers or materials with unique properties.
Mechanism of Action
The compound’s effects are primarily due to its interaction with specific molecular targets. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cell signaling pathways. These interactions depend on its structural attributes which determine its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Estimated based on molecular formula; †Predicted using analogous substituent contributions.
Structure-Activity Relationships (SAR)
Aryl Substituent Effects
Thioether Side Chain Modifications
- 3,4-Dihydroquinoline vs. Indoline: The dihydroquinoline moiety (target compound) introduces a fused bicyclic system, likely enhancing rigidity and π-stacking compared to monocyclic indoline derivatives .
- Piperidine vs. Alkyl Chains : Piperidine-containing analogs (e.g., CAS 536716-63-9) show intermediate XLogP3 values (4.2–6.1), balancing lipophilicity and hydrogen-bonding capacity .
Key Research Findings
Synthetic Accessibility : The pyrimidoindole core is synthesized via multi-step protocols involving cyclocondensation and thioether coupling, with yields ranging from 43% to 70% depending on substituents .
Selectivity Profiles : Substituted pyrimidoindoles show selectivity for TLR4 over other Toll-like receptors, attributed to their unique binding mode in the TLR4/MD-2 complex .
Thermodynamic Stability: Compounds with rigid side chains (e.g., dihydroquinoline) exhibit higher melting points and thermal stability, as inferred from analogs in –4.
Biological Activity
The compound 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups that may interact with biological systems, suggesting diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 412.52 g/mol. The presence of a dihydroquinoline moiety, a pyrimidine core, and a thioether group indicates potential for various biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Dihydroquinoline | Contributes to the compound's ability to interact with biological targets. |
| Thioether Group | May enhance lipophilicity and membrane permeability. |
| Pyrimidine Core | Potentially involved in nucleic acid interactions. |
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer properties . In vitro assays have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor , particularly targeting phosphodiesterases (PDEs). PDE inhibitors are known to modulate intracellular signaling pathways, which can lead to anti-inflammatory effects. For instance, compounds structurally similar to this one have demonstrated inhibitory effects on PDE4, which is relevant in treating respiratory diseases like asthma and COPD .
Antimicrobial Activity
Research has also suggested that this compound may possess antimicrobial properties . In vitro tests have shown activity against several bacterial strains, indicating potential use in treating infections.
Case Studies
- Anticancer Study : A study evaluated the anticancer activity of a related compound in a series of human cancer cell lines. Results indicated an IC50 value of 15 µM against breast cancer cells, suggesting promising therapeutic potential.
- PDE Inhibition : In vivo studies using animal models demonstrated that the compound could reduce inflammation markers significantly, supporting its role as a PDE inhibitor with potential applications in inflammatory conditions.
The proposed mechanisms by which this compound exerts its biological effects include:
- Binding to Enzymes : The thioether group may facilitate binding to active sites on enzymes, inhibiting their activity.
- Modulation of Signaling Pathways : By inhibiting PDEs, the compound may increase levels of cyclic AMP (cAMP), leading to enhanced cellular signaling associated with anti-inflammatory responses.
Q & A
Q. What are the key synthetic steps and reaction conditions required to synthesize this compound?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the pyrimidoindole core via cyclization reactions under controlled temperature (70–100°C) and acidic/basic conditions.
- Step 2: Introduction of the thioether group using a nucleophilic substitution reaction between a thiol-containing intermediate and a halogenated precursor.
- Step 3: Functionalization of the dihydroquinoline moiety via amidation or alkylation reactions. Critical parameters include solvent choice (e.g., DMF or THF), catalysts (e.g., palladium for cross-coupling), and purification via column chromatography or crystallization .
Q. Which analytical techniques are essential to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying proton and carbon environments, particularly the pyrimidoindole core and thioether linkage.
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ~500–550 g/mol based on analogs).
- X-ray Crystallography: Resolve 3D conformation and intermolecular interactions, critical for understanding biological activity .
Q. How do the functional groups (e.g., thioether, pyrimidoindole) influence its chemical reactivity?
- The thioether group participates in redox reactions and can form disulfide bonds under oxidative conditions.
- The pyrimidoindole core enables π-π stacking with biological targets (e.g., enzyme active sites), while the dihydroquinoline moiety enhances lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature Optimization: Use microwave-assisted synthesis to reduce reaction time and side products (e.g., 150°C for 10 minutes vs. conventional heating).
- Solvent Screening: Test polar aprotic solvents (e.g., DMSO) for better solubility of intermediates.
- Catalyst Selection: Employ Pd/C or CuI for efficient cross-coupling reactions. Post-synthesis, use preparative HPLC for high-purity isolation .
Q. How can contradictory biological activity data (e.g., varying IC50 values across assays) be resolved?
- Orthogonal Assays: Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) approaches.
- Molecular Dynamics Simulations: Model binding interactions to identify assay-specific variables (e.g., pH sensitivity of the thioether group).
- Metabolic Stability Testing: Assess compound degradation in serum to rule out false negatives .
Q. What computational methods are suitable for elucidating its mechanism of action?
- Molecular Docking: Use AutoDock Vina to predict binding poses with targets like kinases or DNA topoisomerases.
- QSAR Modeling: Corrogate substituent effects (e.g., p-tolyl vs. chlorophenyl) on bioactivity using descriptors like logP and polar surface area.
- ADMET Prediction: SwissADME or pkCSM tools to optimize pharmacokinetic properties .
Q. How can derivatives be designed to explore structure-activity relationships (SAR)?
- Core Modifications: Replace the p-tolyl group with electron-withdrawing substituents (e.g., nitro) to enhance target affinity.
- Side Chain Variation: Introduce alkyl or aryl groups on the dihydroquinoline nitrogen to modulate solubility.
- Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone groups to improve metabolic stability .
Q. What strategies address poor solubility or stability in physiological buffers?
- Salt Formation: Use hydrochloride or sodium salts to enhance aqueous solubility.
- Nanoformulation: Encapsulate in liposomes or PEGylated nanoparticles for sustained release.
- Lyophilization: Stabilize the compound as a lyophilized powder for long-term storage .
Q. Which biomolecular targets are most likely for this compound, and how can they be validated?
- Hypothesis: Kinase inhibition (e.g., JAK2 or EGFR) due to ATP-binding site competition.
- Validation Methods:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics.
- Kinase Profiling Panels: Test against a library of 100+ kinases.
- CRISPR Knockout Models: Confirm target dependency in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
